2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano and dimethyl groups, a sulfanyl linkage, and an acetamide moiety attached to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the sulfanyl linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
Compared to similar compounds, 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylethyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19N3OS |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H19N3OS/c1-13-10-14(2)21-18(16(13)11-19)23-12-17(22)20-9-8-15-6-4-3-5-7-15/h3-7,10H,8-9,12H2,1-2H3,(H,20,22) |
InChI Key |
XJBKTJQDEDZIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NCCC2=CC=CC=C2)C |
Origin of Product |
United States |
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